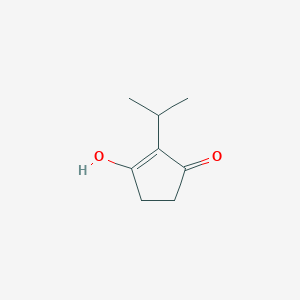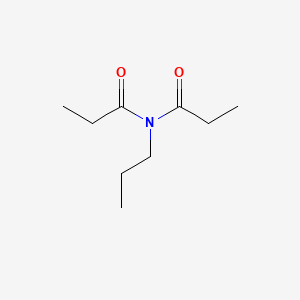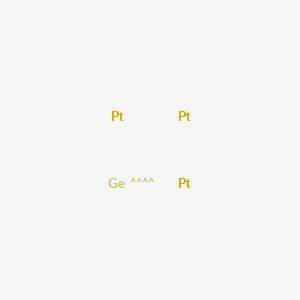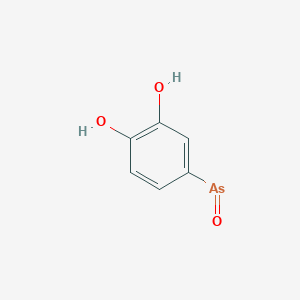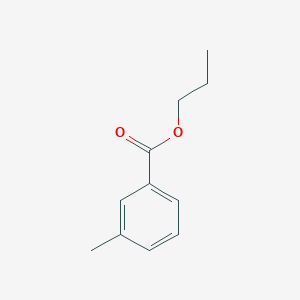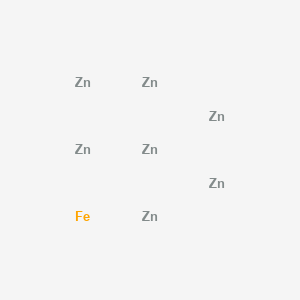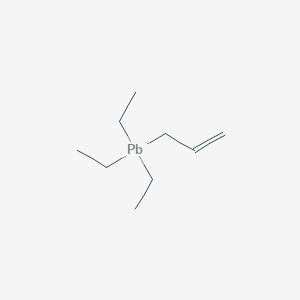
10-Ethyl-10h-phenoxarsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-10h-phenoxarsinine is an organoarsenic compound with the molecular formula C14H13AsO It is known for its unique chemical structure, which includes an arsenic atom bonded to a phenoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-10h-phenoxarsinine typically involves the reaction of phenoxazine with ethylating agents in the presence of arsenic trioxide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-10h-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) compounds.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, which can be further utilized in different applications .
Scientific Research Applications
10-Ethyl-10h-phenoxarsinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 10-Ethyl-10h-phenoxarsinine involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The molecular targets include various enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: Shares a similar ring structure but lacks the arsenic atom.
Phenothiazine: Contains a sulfur atom instead of arsenic and is used in antipsychotic medications.
Phenoxarsine: Similar to 10-Ethyl-10h-phenoxarsinine but without the ethyl group
Uniqueness
This compound is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5437-44-5 |
|---|---|
Molecular Formula |
C14H13AsO |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
10-ethylphenoxarsinine |
InChI |
InChI=1S/C14H13AsO/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
InChI Key |
CCHMWBPAOOYYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


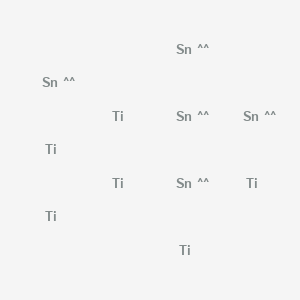
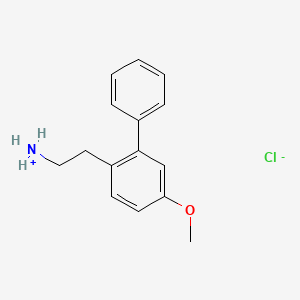

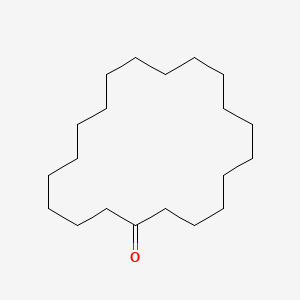
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

